

Application Notes and Protocols for Reactivating Latent HIV with BRD-6929

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Compound of Interest

Compound Name: BRD-6929

Cat. No.: B10754740

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Introduction

The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in resting CD4+ T cells. The "shock and kill" therapeutic strategy aims to reactivate this latent virus, making the infected cells visible to the immune system and susceptible to antiretroviral therapy. **BRD-6929** is a potent and selective inhibitor of class I histone deacetylases (HDACs) 1 and 2, which play a crucial role in maintaining HIV latency by promoting a condensed chromatin state at the viral promoter. By inhibiting HDAC1 and HDAC2, **BRD-6929** can induce a more open chromatin structure, facilitating the transcription of the latent HIV-1 provirus.

These application notes provide a detailed protocol for the use of **BRD-6929**, particularly in combination with a Protein Kinase C (PKC) agonist, to reactivate latent HIV-1 in vitro. The combination of an HDAC inhibitor with a PKC agonist has been shown to have a synergistic effect on latency reversal.[1][2] **BRD-6929** has been specifically noted to potentiate the efficacy of the PKC agonist gnidimacrin in reactivating latent HIV-1.[3][4]

Mechanism of Action: BRD-6929 in HIV Latency Reactivation

Latent HIV-1 provirus is integrated into the host cell genome and is transcriptionally silent. This silencing is partly maintained by the recruitment of HDACs, particularly HDAC1 and HDAC2, to

the HIV-1 Long Terminal Repeat (LTR), the promoter region of the virus.[5] HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that restricts the access of transcription factors, such as NF- κ B, to the LTR.

BRD-6929, as a selective inhibitor of HDAC1 and HDAC2, blocks this deacetylation process.[3] This results in the accumulation of acetylated histones around the HIV-1 LTR, leading to a more relaxed chromatin state (euchromatin). This "opening" of the chromatin allows for the binding of transcription factors and the initiation of viral gene expression.

When combined with a PKC agonist, which activates the NF- κ B signaling pathway, the effect is synergistic.[1][2] The PKC agonist induces the translocation of the active NF- κ B p65/p50 heterodimer to the nucleus, where it can bind to its recognition sites within the now accessible HIV-1 LTR, potentially driving viral transcription.

Data Presentation

The following tables summarize the biochemical and cellular activity of **BRD-6929** and provide representative quantitative data on the reactivation of latent HIV-1 using a combination of a selective HDAC1/2 inhibitor and a PKC agonist in a common in vitro latency model.

Table 1: Biochemical Profile of **BRD-6929**[3]

Parameter	Value
Target	HDAC1, HDAC2
IC50 (HDAC1)	1 nM
IC50 (HDAC2)	8 nM
Ki (HDAC1)	<0.2 nM
Ki (HDAC2)	1.5 nM
Selectivity	>50-fold for HDAC1/2 over HDAC3

Table 2: Representative Data for Latent HIV-1 Reactivation in J-Lat 10.6 Cells

Data presented is illustrative and based on studies with potent class I HDAC inhibitors and PKC agonists. Specific results with **BRD-6929** may vary.

Treatment	Concentration	% GFP-Positive Cells (HIV Reactivation)	Cell Viability (%)
DMSO (Vehicle Control)	0.1%	2.5 ± 0.5	100
BRD-6929 (alone)	1 µM	15.2 ± 2.1	>95
Gnidimacrin (alone)	10 nM	25.8 ± 3.4	>95
BRD-6929 + Gnidimacrin	1 µM + 10 nM	68.5 ± 5.7	>90
Vorinostat (SAHA)	1 µM	12.1 ± 1.8	>95
Prostratin	1 µM	22.4 ± 2.9	>95

Experimental Protocols

Protocol 1: In Vitro Reactivation of Latent HIV-1 in J-Lat T-Cell Line

This protocol describes the reactivation of latent HIV-1 in the J-Lat 10.6 cell line, a Jurkat T-cell line containing a latent, integrated HIV-1 provirus with a GFP reporter.[6]

Materials:

- J-Lat 10.6 cells
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **BRD-6929** (stock solution in DMSO)
- Gnidimacrin or other PKC agonist (e.g., Prostratin) (stock solution in DMSO)

- 96-well cell culture plates
- Flow cytometer

Procedure:

- Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium at a density of $0.2-1.0 \times 10^6$ cells/mL.
- Cell Plating: Seed 1×10^5 J-Lat 10.6 cells per well in a 96-well plate in a final volume of 200 μ L of fresh medium.
- Compound Preparation: Prepare serial dilutions of **BRD-6929** and the PKC agonist in RPMI 1640 medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.1%.
- Treatment: Add the desired concentrations of **BRD-6929**, the PKC agonist, or the combination to the respective wells. Include a DMSO vehicle control. A typical concentration range to test for **BRD-6929** would be 100 nM to 5 μ M.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours.
- Analysis:
 - Harvest the cells and wash with PBS.
 - Resuspend the cells in FACS buffer (PBS with 2% FBS).
 - Analyze the percentage of GFP-positive cells using a flow cytometer.
 - Cell viability can be assessed concurrently using a viability dye (e.g., Propidium Iodide or DAPI).

Protocol 2: Ex Vivo Reactivation of Latent HIV-1 from Primary CD4⁺ T Cells

This protocol outlines the reactivation of latent HIV-1 from resting CD4⁺ T cells isolated from ART-suppressed HIV-1-infected individuals.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from an ART-suppressed HIV-1-infected individual.
- CD4+ T Cell Isolation Kit
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (10 U/mL)
- **BRD-6929**
- Gnidimacrin or other PKC agonist
- Antiretroviral drugs (e.g., Zidovudine, Efavirenz) to prevent viral spread
- Cell culture plates
- RNA extraction kit
- qRT-PCR reagents for HIV-1 gag RNA quantification

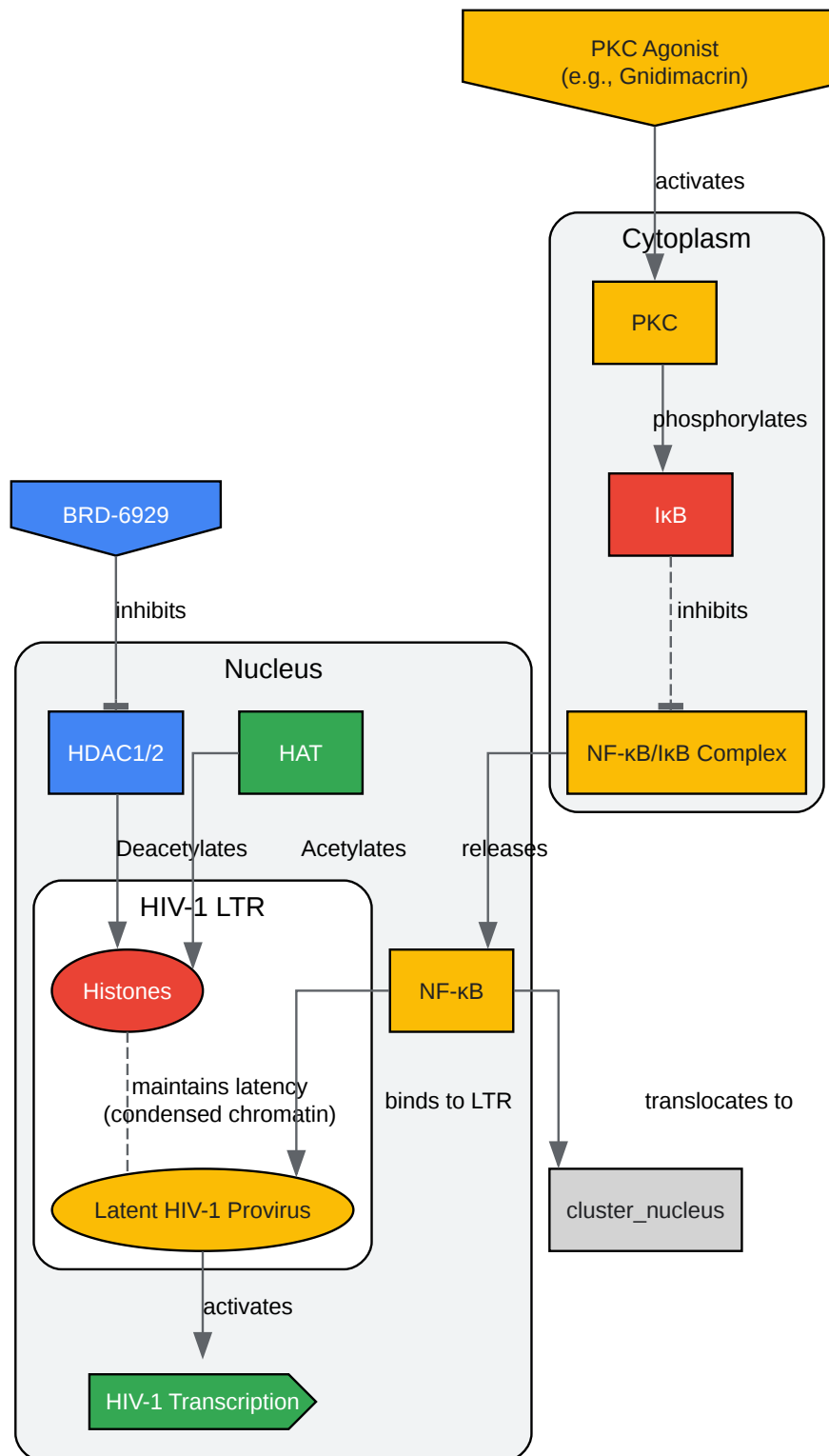
Procedure:

- Isolation of Resting CD4+ T Cells: Isolate resting CD4+ T cells from PBMCs using negative selection according to the manufacturer's protocol.
- Cell Culture: Culture the isolated resting CD4+ T cells in RPMI 1640 medium with antiretroviral drugs to prevent new infections.
- Treatment: Plate the cells at a density of $1-2 \times 10^6$ cells/mL. Add **BRD-6929**, the PKC agonist, or the combination at the desired concentrations. Include a DMSO vehicle control and a positive control (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).
- Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
- Quantification of HIV-1 Reactivation:

- Cell-associated HIV-1 RNA: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the levels of cell-associated HIV-1 gag RNA. Normalize to a housekeeping gene (e.g., GAPDH or ACTB).
- Virion-associated HIV-1 RNA: Collect the culture supernatant, and quantify the amount of HIV-1 RNA using a commercial viral load assay or an in-house qRT-PCR assay.

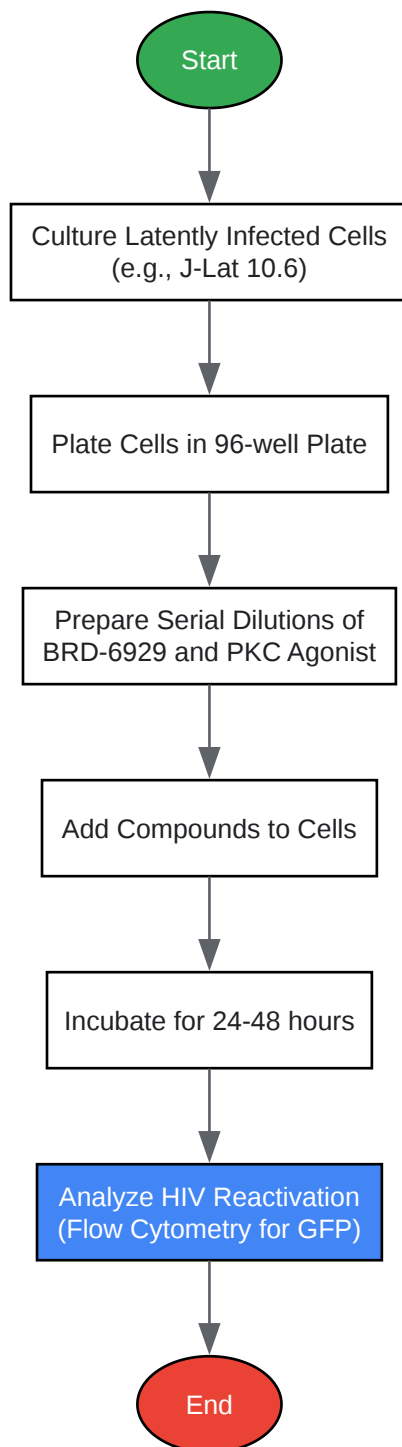
Visualizations

Signaling Pathway of HIV-1 Reactivation by BRD-6929 and PKC Agonist

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Caption: Signaling pathway of synergistic HIV-1 reactivation by **BRD-6929** and a PKC agonist.

Experimental Workflow for In Vitro HIV-1 Reactivation Assay



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Caption: Workflow for assessing HIV-1 reactivation in a cell line model.

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